N-(2-Carboxyphenyl)Phthalimide possesses a phthalimide group, which can be used as a protecting group for amines in organic synthesis. PubChem, N-(2-Carboxyphenyl)Phthalimide: The removal of the phthalimide group under specific conditions can then regenerate the free amine. This suggests N-(2-Carboxyphenyl)Phthalimide could potentially serve as a precursor molecule for the synthesis of compounds containing a 2-aminophenyl carboxylic acid moiety.
N-(2-Carboxyphenyl)Phthalimide shares some structural similarities with N-(4-Carboxyphenyl)Phthalimide, a compound with documented research applications. N-(4-Carboxyphenyl)Phthalimide has been used as a ligand in coordination chemistry studies. PubChem, N-(4-Carboxyphenyl)Phthalimide: Given the similar structures, N-(2-Carboxyphenyl)Phthalimide might hold potential for similar applications, although further research would be necessary to confirm this.
N-(2-Carboxyphenyl)Phthalimide is an organic compound with the molecular formula and a CAS number of 41513-78-4. It features a phthalimide core substituted with a carboxyphenyl group at the nitrogen atom. This compound is characterized by its unique structure, which includes a phthalimide moiety, known for its stability and ability to participate in various
N-(2-Carboxyphenyl)Phthalimide exhibits notable biological activities, particularly in pharmacology:
The synthesis of N-(2-Carboxyphenyl)Phthalimide typically involves several methods:
textPhthalic Anhydride + 2-Aminobenzoic Acid → N-(2-Carboxyphenyl)Phthalimide
N-(2-Carboxyphenyl)Phthalimide finds applications across various fields:
Interaction studies involving N-(2-Carboxyphenyl)Phthalimide focus on its binding affinities and biological interactions:
Several compounds share structural similarities with N-(2-Carboxyphenyl)Phthalimide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Carboxyphenyl)Phthalimide | Similar phthalimide structure but with para substitution | Different biological activity profile |
N-(2-Aminophenyl)Phthalimide | Contains an amino group instead of a carboxylic group | More basic properties |
N-Phthaloyl-L-Glutamic Acid | Contains a glutamic acid moiety | Different functional properties |
N-(2-Carboxyphenyl)Phthalimide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to undergo hydrolysis and other transformations makes it particularly valuable in synthetic chemistry and medicinal applications .
The synthesis of phthalimide derivatives dates to the 19th century, with early work focused on their use as dyes and pharmaceuticals. N-(2-Carboxyphenyl)Phthalimide emerged as a derivative of interest due to its structural similarity to anthranilic acid (2-aminobenzoic acid), a key intermediate in indigo dye production. Modern synthetic routes, such as the condensation of phthalic anhydride with 2-aminobenzoic acid under acidic conditions, were developed in the mid-20th century. Its development parallels that of thalidomide, a phthalimide derivative notorious for its teratogenic effects but later repurposed for anti-inflammatory and anti-cancer applications.
Phthalimides are valued for their stability and versatility. The carboxylic acid group in N-(2-Carboxyphenyl)Phthalimide enhances its reactivity, enabling participation in acid-base reactions, esterifications, and coordination chemistry. It serves as a precursor for bioactive molecules, including histone deacetylase (HDAC) inhibitors.
Irritant